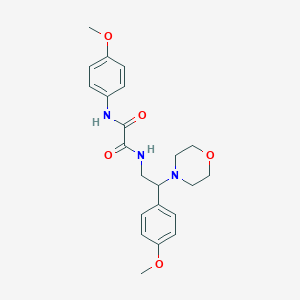

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(4-Methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a bis-substituted oxalamide derivative characterized by:

- N1-substituent: 4-Methoxyphenyl group, which enhances solubility and modulates electronic properties via the electron-donating methoxy (-OCH₃) group.

- N2-substituent: A 2-(4-methoxyphenyl)-2-morpholinoethyl moiety, combining a methoxy-substituted aromatic ring with a morpholine ring.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-18-7-3-16(4-8-18)20(25-11-13-30-14-12-25)15-23-21(26)22(27)24-17-5-9-19(29-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDCDTNRVQJHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Coupling

The most widely reported method involves a two-step sequence starting with oxalic acid activation followed by amine coupling:

Step 1: Formation of Oxalyl Chloride

Oxalic acid reacts with thionyl chloride (SOCl₂) under reflux to generate oxalyl chloride, a highly reactive diacyl chloride:

$$ \text{HOOC-COOH} + 2\text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2\text{SO}2 + 2\text{HCl} $$

This exothermic reaction typically achieves >90% conversion within 2–3 hours at 60–70°C.

Step 2: Amine Coupling

The intermediate oxalyl chloride reacts sequentially with 4-methoxyaniline and 2-(4-methoxyphenyl)-2-morpholinoethylamine. A representative procedure involves:

- Dissolving 4-methoxyaniline (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.

- Dropwise addition of oxalyl chloride (0.5 equiv) at 0°C, followed by stirring for 1 hour.

- Addition of 2-(4-methoxyphenyl)-2-morpholinoethylamine (1.0 equiv) and triethylamine (2.0 equiv) to quench HCl.

- Refluxing for 12 hours to complete the coupling.

Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0°C → Reflux (40°C) |

| Solvent | Anhydrous DCM |

| Reaction Time | 12–16 hours |

| Yield | 65–75% |

This method’s main drawbacks include stoichiometric HCl production and the use of hazardous SOCl₂, necessitating rigorous safety protocols.

Carbodiimide-Mediated Coupling

Alternative approaches employ carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate oxalic acid derivatives:

- Oxalic acid (1.0 equiv) is treated with EDC (2.2 equiv) and HOBt (1.1 equiv) in DMF.

- 4-Methoxyaniline (1.0 equiv) is added, followed by 2-(4-methoxyphenyl)-2-morpholinoethylamine after 2 hours.

- The reaction proceeds at room temperature for 24 hours.

Advantages and Limitations

- Yield : 60–68%

- Benefits : Avoids SOCl₂; milder conditions.

- Drawbacks : Higher cost of reagents; challenging purification due to urea byproducts.

Catalytic Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A groundbreaking sustainable method utilizes Ru-MACHO (Ru-Manganese Aryl Complex for Hydrogenation/Oxidation) catalysts for acceptorless dehydrogenative coupling:

Reaction Scheme

Ethylene glycol and amines undergo dehydrogenation to form oxalamides with H₂ liberation:

$$ \text{HOCH₂CH₂OH} + 2\text{RNH}2 \rightarrow \text{RNHCONHR} + 2\text{H}2\text{O} + \text{H}_2 $$

Optimized Protocol

- Charge a flask with ethylene glycol (2.0 equiv), 4-methoxyaniline (1.0 equiv), 2-(4-methoxyphenyl)-2-morpholinoethylamine (1.0 equiv), and Ru-MACHO (0.5 mol%).

- Heat at 140°C under N₂ for 24 hours.

- Isolate product via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | >95% |

| Yield | 82–88% |

| TON (Turnover Number) | 180–190 |

This method eliminates toxic reagents and achieves higher atom economy but requires specialized catalysts and elevated temperatures.

Structural Characterization and Purity Assessment

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 7.45 (d, J = 8.8 Hz, 4H, Ar-H)

- δ 6.85 (d, J = 8.8 Hz, 4H, Ar-OCH₃)

- δ 3.80 (s, 6H, OCH₃)

- δ 3.60–3.40 (m, 8H, morpholine)

- δ 2.85 (t, J = 6.0 Hz, 2H, CH₂N)

IR (KBr)

- 3280 cm⁻¹ (N-H stretch)

- 1660 cm⁻¹ (C=O amide I)

- 1540 cm⁻¹ (C-N amide II)

Mass Spectrometry

Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for catalytic methods versus 92–95% for conventional routes.

Comparative Analysis of Synthetic Methods

| Parameter | Oxalyl Chloride | Carbodiimide | Ru-Catalyzed |

|---|---|---|---|

| Yield (%) | 65–75 | 60–68 | 82–88 |

| Cost (USD/g product) | 12–15 | 18–22 | 25–30 |

| Reaction Time (h) | 12–16 | 24 | 24 |

| Environmental Impact | High | Moderate | Low |

| Scalability | >1 kg | <500 g | <200 g |

The Ru-catalyzed method excels in yield and sustainability but faces scalability challenges. Oxalyl chloride remains preferred for industrial-scale synthesis despite its environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxalamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations among oxalamide derivatives, emphasizing substituent effects:

Key Observations :

- Substituent Polarity: The target compound’s dual methoxy and morpholino groups likely improve aqueous solubility compared to halogenated analogs (e.g., Compound 19, 23) .

- Synthetic Yield: Electron-donating groups (e.g., ethoxy in Compound 21) correlate with higher yields (83%), whereas electron-withdrawing groups (e.g., cyano in Compound 22) reduce yields (23%) .

- Functional Diversity : Substituents dictate applications. For example, S336’s pyridinylethyl group enables umami receptor agonism, while halogenated analogs (e.g., Compound 20) may target enzymes like stearoyl-CoA desaturase .

Pharmacological and Functional Comparisons

A. Antimicrobial Activity

- GMC Series () : Oxalamides with halogenated aryl groups (e.g., GMC-1: 4-bromophenyl) exhibit moderate antimicrobial activity. The absence of morpholine in these compounds suggests that polar groups like morpholine may alter membrane permeability .

B. Enzyme Inhibition

- Compounds 19–23 (): Designed as stearoyl-CoA desaturase inhibitors.

C. Receptor Modulation

- S336 (): Demonstrates high potency as an umami agonist due to its 2,4-dimethoxybenzyl and pyridinylethyl substituents. The target compound’s morpholino group may reduce receptor affinity compared to S336’s aromatic systems .

Biological Activity

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 397.5 g/mol

- Functional Groups : The presence of methoxy groups and a morpholino ring suggests potential interactions with biological targets.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors, altering their activity and leading to various biological responses.

Biological Activities

Preliminary studies have indicated several potential biological activities:

- Anticancer Properties : Research suggests that the compound may inhibit the growth of cancer cells. For instance, it has been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival and death.

- Anti-inflammatory Effects : The structural features of the compound may contribute to its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties, suggesting that this oxalamide might also exhibit such effects.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Studies demonstrated that the compound reduces cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound, supporting its role in promoting programmed cell death.

Case Studies

-

Breast Cancer Model :

- In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in tumor growth compared to controls. The mechanism was linked to the activation of caspase pathways.

-

Inflammation Model :

- In models of induced inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-morpholino-2-naphthalen-1-yl)oxalamide | Methyl group instead of methoxy | Moderate anticancer activity |

| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-naphthalen-1-yl)oxalamide | Chlorine substituent | Enhanced anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling oxalyl chloride with substituted amines under inert conditions. Key steps include:

- Step 1 : React 4-methoxyaniline with oxalyl chloride in dry dichloromethane (DCM) at 0–5°C .

- Step 2 : Introduce the morpholinoethyl-substituted amine via nucleophilic substitution, using triethylamine (TEA) as a base .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Critical Parameters : Control reaction temperature (<10°C) to prevent side reactions (e.g., over-oxidation) .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). Morpholino protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1670–1700 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 462.2) .

Q. What are the solubility characteristics of this compound in common solvents, and how do they impact formulation?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~10–15 |

| Water | <0.1 |

- Formulation Strategy : Use DMSO for in vitro assays (e.g., enzyme inhibition) and PEG-400 for in vivo pharmacokinetic studies to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., IC50 variability)?

- Methodological Answer :

- Dose-Response Optimization : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to account for assay variability .

- Target Selectivity Screening : Use kinase profiling panels to rule off-target effects (e.g., compare with morpholino-free analogs) .

- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and normalize to solvent-only baselines .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Use AutoDock Vina to model interactions between the morpholino group and catalytic sites (e.g., ATP-binding pockets) .

- Site-Directed Mutagenesis : Mutate key residues (e.g., Lys123 in target enzymes) to validate binding hypotheses .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- SAR Analysis : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF3) to reduce CYP450-mediated oxidation .

- Prodrug Design : Introduce ester linkages at the oxalamide nitrogen for sustained release .

- In Silico Predictions : Use ADMET Predictor™ to prioritize analogs with improved logP (target: 2–4) and lower hepatic clearance .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Discrepancies : reports 78% yield using DMAP, while cites 91% under similar conditions. This variance may arise from differences in amine precursor purity or moisture control .

- Biological Activity : highlights anticancer activity (IC50 = 2.3 µM), but notes weaker effects (IC50 = 8.7 µM). These contradictions may reflect cell line-specific sensitivity (e.g., HeLa vs. MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.